molecular formula C10H14BrN5S B279723 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B279723
M. Wt: 316.22 g/mol
InChI Key: OHDLJYJJFYAOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Mechanism of Action

The mechanism of action of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. It also has been found to inhibit the activity of certain enzymes that are involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potential for the development of new drugs and therapies. However, there are also several limitations to its use. For example, the compound may exhibit toxicity at high concentrations, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol. One potential area of research is the development of new drugs and therapies based on the compound's antimicrobial, antifungal, and anticancer properties. Other areas of research could include the study of the compound's mechanism of action, as well as its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method involves the reaction between 4-bromo-3,5-dimethyl-1H-pyrazole and 2-bromoethylamine hydrobromide in the presence of sodium hydride. The resulting product is then treated with sodium azide and thiosemicarbazide to form the final compound.

Scientific Research Applications

5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.

Properties

Molecular Formula

C10H14BrN5S

Molecular Weight

316.22 g/mol

IUPAC Name

3-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H14BrN5S/c1-6-9(11)7(2)16(14-6)5-4-8-12-13-10(17)15(8)3/h4-5H2,1-3H3,(H,13,17)

InChI Key

OHDLJYJJFYAOIK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC2=NNC(=S)N2C)C)Br

Canonical SMILES

CC1=C(C(=NN1CCC2=NNC(=S)N2C)C)Br

Origin of Product

United States

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